Cas no 948593-05-3 ((5-methoxy-1H-indol-6-yl)boronic acid)

(5-Methoxy-1H-indol-6-yl)boronic acid is a boronic acid derivative featuring an indole scaffold substituted with a methoxy group at the 5-position. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex indole-containing structures. The boronic acid moiety facilitates selective coupling with aryl or vinyl halides under mild conditions, making it valuable in pharmaceutical and materials research. Its stability and reactivity profile allow for efficient functionalization while maintaining the indole core’s electronic properties. The methoxy group further enhances solubility and modulates steric effects, improving compatibility with diverse reaction conditions. Suitable for use in medicinal chemistry and heterocycle synthesis, it offers reliable performance in constructing biologically active molecules.
(5-methoxy-1H-indol-6-yl)boronic acid structure
948593-05-3 structure
Product name:(5-methoxy-1H-indol-6-yl)boronic acid
CAS No:948593-05-3
MF:C9H10BNO3
MW:190.991602420807
CID:5908671
PubChem ID:68543723

(5-methoxy-1H-indol-6-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • Boronic acid, B-(5-methoxy-1H-indol-6-yl)-
    • (5-methoxy-1H-indol-6-yl)boronic acid
    • Inchi: 1S/C9H10BNO3/c1-14-9-4-6-2-3-11-8(6)5-7(9)10(12)13/h2-5,11-13H,1H3
    • InChI Key: GRPPEITWKHOHMU-UHFFFAOYSA-N
    • SMILES: B(C1=CC2=C(C=C1OC)C=CN2)(O)O

(5-methoxy-1H-indol-6-yl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3197981-0.5g
(5-methoxy-1H-indol-6-yl)boronic acid
948593-05-3 95.0%
0.5g
$2761.0 2025-03-19
Enamine
EN300-3197981-10.0g
(5-methoxy-1H-indol-6-yl)boronic acid
948593-05-3 95.0%
10.0g
$12371.0 2025-03-19
Enamine
EN300-3197981-10g
(5-methoxy-1H-indol-6-yl)boronic acid
948593-05-3
10g
$12371.0 2023-09-04
Enamine
EN300-3197981-5g
(5-methoxy-1H-indol-6-yl)boronic acid
948593-05-3
5g
$8344.0 2023-09-04
Enamine
EN300-3197981-0.05g
(5-methoxy-1H-indol-6-yl)boronic acid
948593-05-3 95.0%
0.05g
$2416.0 2025-03-19
Enamine
EN300-3197981-0.1g
(5-methoxy-1H-indol-6-yl)boronic acid
948593-05-3 95.0%
0.1g
$2531.0 2025-03-19
Enamine
EN300-3197981-0.25g
(5-methoxy-1H-indol-6-yl)boronic acid
948593-05-3 95.0%
0.25g
$2646.0 2025-03-19
Enamine
EN300-3197981-5.0g
(5-methoxy-1H-indol-6-yl)boronic acid
948593-05-3 95.0%
5.0g
$8344.0 2025-03-19
Enamine
EN300-3197981-1.0g
(5-methoxy-1H-indol-6-yl)boronic acid
948593-05-3 95.0%
1.0g
$2877.0 2025-03-19
Enamine
EN300-3197981-2.5g
(5-methoxy-1H-indol-6-yl)boronic acid
948593-05-3 95.0%
2.5g
$5639.0 2025-03-19

Additional information on (5-methoxy-1H-indol-6-yl)boronic acid

Introduction to (5-methoxy-1H-indol-6-yl)boronic Acid (CAS No. 948593-05-3)

(5-methoxy-1H-indol-6-yl)boronic acid is a significant compound in the field of organic synthesis and pharmaceutical research, characterized by its unique structural and chemical properties. This boronic acid derivative, with the CAS number 948593-05-3, has garnered considerable attention due to its versatile applications in drug development, particularly in the synthesis of biologically active molecules. The presence of a methoxy group at the 5-position and a boronic acid functional group at the 6-position of the indole core imparts distinct reactivity and binding capabilities, making it a valuable intermediate in various synthetic pathways.

The compound's indole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its role in modulating various biological processes. Indole derivatives have been extensively studied for their potential in treating neurological disorders, cancer, and infectious diseases. The introduction of a boronic acid moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. This reaction allows for the formation of carbon-carbon bonds under mild conditions, facilitating the construction of complex molecular architectures.

Recent advancements in pharmaceutical research have highlighted the importance of (5-methoxy-1H-indol-6-yl)boronic acid in the development of novel therapeutics. For instance, studies have demonstrated its role as a key intermediate in the synthesis of indole-based inhibitors targeting enzymes involved in cancer progression. The boronic acid group's ability to participate in metal-catalyzed coupling reactions makes it an indispensable tool for medicinal chemists seeking to optimize drug-like properties such as solubility, bioavailability, and target specificity.

The compound's structural features also make it a promising candidate for material science applications. Boronic acids are known for their ability to form stable complexes with various organic and inorganic substrates, leading to innovative materials with tailored properties. Research has explored its potential use in creating smart polymers and surface-modifying agents, where precise molecular interactions are crucial for functionality. The methoxy group further enhances these interactions by providing additional hydrogen bonding opportunities, contributing to the compound's versatility.

In the context of drug discovery, the synthesis and characterization of (5-methoxy-1H-indol-6-yl)boronic acid have been instrumental in developing new strategies for targeted therapy. The indole ring's aromaticity and electron-rich nature allow it to interact with biological targets such as receptors and enzymes through hydrophobic and electrostatic forces. By leveraging boronic acid chemistry, researchers can design molecules that exhibit high selectivity and potency against disease-causing pathways.

The industrial production of this compound adheres to stringent quality control measures to ensure consistency and purity. Advanced synthetic methodologies have been developed to maximize yield while minimizing byproduct formation. These techniques often involve palladium-catalyzed cross-coupling reactions under inert conditions, ensuring that the boronic acid functionality remains intact throughout the process. Such precision is critical for pharmaceutical applications where impurities can significantly impact efficacy and safety.

The growing interest in green chemistry has also influenced the synthesis of (5-methoxy-1H-indol-6-yl)boronic acid. Efforts are underway to develop more sustainable protocols that reduce waste and energy consumption without compromising product quality. For example, solvent-free reactions and catalytic systems that promote high turnover numbers are being explored. These innovations align with global initiatives to minimize environmental impact while maintaining high standards of chemical synthesis.

Future research directions may explore novel derivatives of this compound, aiming to expand its therapeutic potential further. By modifying other functional groups within the indole core or introducing additional substituents, scientists can fine-tune biological activity and pharmacokinetic profiles. Collaborative efforts between academia and industry are essential to accelerate these discoveries and bring new treatments to market efficiently.

In summary, (5-methoxy-1H-indol-6-yl)boronic acid (CAS No. 948593-05-3) represents a critical component in modern chemical synthesis and pharmaceutical development. Its unique structural attributes enable diverse applications ranging from drug design to advanced materials science. As research continues to uncover new possibilities, this compound will undoubtedly remain at the forefront of innovation in synthetic chemistry.

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